Etodolac Acyl-beta-D-glucuronide

Descripción general

Descripción

Etodolac Acyl Glucuronide es un metabolito del etodolac, un fármaco antiinflamatorio no esteroideo (AINE) que se usa para tratar afecciones como la osteoartritis y la artritis reumatoide . Este compuesto se forma mediante la conjugación del etodolac con el ácido glucurónico, un proceso facilitado por la enzima UDP-glucuronosiltransferasa . La formación de acyl glucurónidos es una vía metabólica común para los fármacos que contienen ácidos carboxílicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Etodolac Acyl Glucuronide se sintetiza mediante la conjugación del etodolac con el ácido glucurónico. Esta reacción está catalizada por la enzima UDP-glucuronosiltransferasa, que se encuentra en el hígado . La reacción suele ocurrir en condiciones fisiológicas, con la enzima que facilita la transferencia de la parte del ácido glucurónico al grupo ácido carboxílico del etodolac .

Métodos de producción industrial: La producción industrial de Etodolac Acyl Glucuronide implica el uso de enzimas UDP-glucuronosiltransferasa recombinantes para catalizar la reacción de conjugación. Este proceso se lleva a cabo en biorreactores en condiciones controladas para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: Etodolac Acyl Glucuronide experimenta varios tipos de reacciones químicas, que incluyen:

Transacilación: Esta reacción implica la transferencia del grupo acilo del glucurónido a otra molécula, lo que puede conducir a la formación de aductos proteicos.

Reactivos y condiciones comunes:

Hidrólisis: Típicamente ocurre en condiciones ácidas o básicas, con agua actuando como nucleófilo.

Transacilación: Puede ocurrir en condiciones fisiológicas, con nucleófilos como aminoácidos o proteínas actuando como aceptores.

Principales productos formados:

Hidrólisis: Etodolac y ácido glucurónico.

Transacilación: Aductos proteicos y otras moléculas aciladas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Metabolic Pathways and Bioactivity

- Etodolac is extensively metabolized in the liver, leading to the formation of several metabolites, including Etodolac Acyl-beta-D-glucuronide. This metabolite plays a crucial role in the pharmacokinetics of etodolac, influencing its therapeutic efficacy and safety profile. The acyl glucuronides are known to exhibit distinct pharmacological activities compared to their parent compounds, often affecting drug absorption and distribution.

-

Anti-Cancer Research

- Recent studies have highlighted the potential of etodolac and its metabolites in cancer therapy. For instance, etodolac has been shown to inhibit pathways associated with tumor growth, such as the peroxisome proliferator-activated receptor (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways. Research indicates that this compound may enhance the therapeutic profile of etodolac in hepatocellular carcinoma (HCC) by improving cellular uptake and inducing apoptosis in cancer cells .

-

Toxicological Studies

- The safety of etodolac and its metabolites has been evaluated through various toxicological studies. Adverse reactions associated with NSAIDs, including gastrointestinal disturbances, are well-documented. The acyl glucuronides have been implicated in drug-induced liver injury, necessitating further investigation into their metabolic pathways and potential hepatotoxic effects .

Clinical Case Studies

-

Case Study on Hepatocellular Carcinoma

- A study utilizing sodium deoxycholate stabilized zein nanospheres for delivering etodolac demonstrated significant cytotoxic effects against HepG2 cells (human hepatocellular carcinoma). The formulation enhanced the bioavailability of etodolac and its metabolite, leading to increased apoptosis rates compared to free etodolac .

- Long-term Efficacy in Arthritis Treatment

Table 1: Pharmacokinetic Profile of Etodolac

| Parameter | Value |

|---|---|

| Bioavailability | >99% protein bound |

| Volume of Distribution | ~390 mL/kg |

| Half-life | 6-8 hours |

| Metabolism | Hepatic (Phase II) |

| Excretion | Renal |

Table 2: Efficacy Comparison in Cancer Studies

Mecanismo De Acción

Etodolac Acyl Glucuronide ejerce sus efectos mediante la formación de aductos proteicos a través de reacciones de transacilación . Estos aductos pueden alterar la función de las proteínas y potencialmente provocar daño celular. La reactividad del compuesto está influenciada por la estructura de la parte glucurónido y la presencia de grupos nucleofílicos en las proteínas diana .

Compuestos similares:

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparación: Etodolac Acyl Glucuronide es único en su formación específica a partir del etodolac, que tiene una estructura química distinta en comparación con otros AINE . Si bien todos los acyl glucurónidos comparten el potencial de formación de aductos proteicos y toxicidad asociada, la reactividad específica y las vías metabólicas pueden variar según la estructura del fármaco original .

Comparación Con Compuestos Similares

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Etodolac Acyl Glucuronide is unique in its specific formation from etodolac, which has a distinct chemical structure compared to other NSAIDs . While all acyl glucuronides share the potential for protein adduct formation and associated toxicity, the specific reactivity and metabolic pathways can vary based on the parent drug’s structure .

Actividad Biológica

Etodolac acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential side effects, and interactions with other drugs. This article reviews the metabolic pathways, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.

Metabolism of Etodolac

Etodolac undergoes extensive metabolism in the liver, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a significant role in this process. Studies indicate that etodolac is converted to its acyl-glucuronide form predominantly by UGT1A9, with stereoselective differences observed between its S- and R-enantiomers. S-etodolac is preferentially glucuronidated compared to R-etodolac .

Key Metabolic Pathways

- Stereoselective Glucuronidation : S-etodolac is metabolized more rapidly than R-etodolac due to the higher activity of UGT1A9 towards S-etodolac .

- Hydroxylation : R-etodolac undergoes preferential hydroxylation via cytochrome P450 enzymes, particularly CYP2C9 .

- Renal Excretion : The primary route of elimination for etodolac and its metabolites is renal, with glucuronides being the major forms excreted .

Biological Activity and Pharmacological Effects

This compound exhibits various biological activities that contribute to its therapeutic effects:

- Anti-inflammatory Properties : In animal models, etodolac has shown significant anti-inflammatory effects, including the reduction of joint swelling and improvement in locomotor function in arthritis models .

- Collagen Preservation : In vitro studies demonstrate that etodolac preserves collagen phenotype in chondrocytes while inhibiting prostaglandin E2 (PGE2) synthesis . This suggests a protective role against cartilage degradation.

- Covalent Binding : The acyl-glucuronide form can covalently bind to serum albumin, which may influence its pharmacokinetics and potential toxicity .

Adverse Effects and Safety Profile

While generally well-tolerated, etodolac and its glucuronide metabolites can lead to adverse reactions, particularly with prolonged use:

- Gastrointestinal Issues : Common side effects include nausea, diarrhea, and abdominal pain. Severe gastrointestinal events like ulcers have been reported .

- Hepatic Reactions : Abnormal liver function tests have been observed in some patients, necessitating monitoring during long-term therapy .

- Drug Interactions : The acyl-glucuronide may interact with other drugs metabolized by UGTs or cytochrome P450 enzymes, potentially altering their efficacy or toxicity .

Case Studies

- Clinical Trials in Arthritis Patients : In double-blind trials involving patients with rheumatoid arthritis, etodolac demonstrated significant improvements in pain and function compared to placebo. The incidence of adverse events was comparable to other NSAIDs but required monitoring for hepatic function due to potential elevations in liver enzymes .

- Animal Studies on Joint Health : In a study involving rats with induced arthritis, treatment with etodolac led to a marked recovery in hindlimb function and reduction in joint swelling over an 84-day period. Radiological evaluations confirmed decreased bone demineralization and joint space narrowing compared to untreated controls .

Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ≥80% |

| Peak Concentration Time (tmax) | 1.7 hours |

| Clearance (CL/F) | 47 mL/hr/kg |

| Terminal Half-Life | 7.3 hours |

Propiedades

Número CAS |

79541-43-8 |

|---|---|

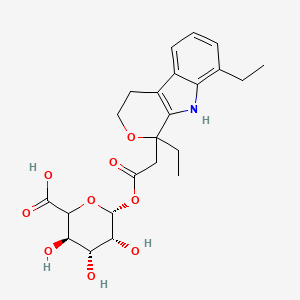

Fórmula molecular |

C23H29NO9 |

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |

Clave InChI |

XJZNMEMKZBFUIZ-GWDFKZQESA-N |

SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

SMILES isomérico |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES canónico |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Sinónimos |

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.